3-(Phenyl-2-D)propanenitrile-2,2-D2
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Overview
Description
3-(Phenyl-2-D)propanenitrile-2,2-D2 is a deuterated chemical compound with the molecular formula C9H9N. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl-2-D)propanenitrile-2,2-D2 typically involves the deuteration of 3-phenylpropanenitrile. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This can be done using deuterium gas (D2) or deuterated reagents under specific reaction conditions. The process often requires a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient deuterium incorporation. The final product is then purified through distillation or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Phenyl-2-D)propanenitrile-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions
Major Products
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Production of 3-phenylpropanamine.
Substitution: Various substituted phenyl derivatives depending on the reagents used
Scientific Research Applications
3-(Phenyl-2-D)propanenitrile-2,2-D2 has numerous applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies due to its deuterium content, which can influence drug metabolism.
Industry: Utilized in the production of deuterated materials and compounds for various industrial applications
Mechanism of Action
The mechanism of action of 3-(Phenyl-2-D)propanenitrile-2,2-D2 is primarily related to its deuterium content. Deuterium atoms can alter the kinetic isotope effects, leading to changes in reaction rates and pathways. This compound interacts with molecular targets through its nitrile and phenyl groups, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanenitrile: The non-deuterated analog of 3-(Phenyl-2-D)propanenitrile-2,2-D2.
Benzyl cyanide: Another nitrile compound with a similar structure but different substitution pattern.
Phenylacetonitrile: A related compound with a different carbon chain length
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct kinetic isotope effects. This makes it valuable for studies requiring precise isotopic labeling and tracing. Its deuterated nature also enhances its stability and alters its metabolic pathways compared to non-deuterated analogs .
Properties
IUPAC Name |
2,2-dideuterio-3-(2-deuteriophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2/i4D2,5D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWYXSKEHUQDB-AFBAWBIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)CC([2H])([2H])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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